molecular formula C22H35NO3 B11554865 Pentyl 4-(decanoylamino)benzoate

Pentyl 4-(decanoylamino)benzoate

Cat. No.: B11554865
M. Wt: 361.5 g/mol
InChI Key: KDDJWZSWZNKGEL-UHFFFAOYSA-N
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Description

Pentyl 4-(decanoylamino)benzoate is an ester derivative of benzoic acid featuring a pentyl ester group and a decanoylamino substituent at the para position of the aromatic ring. The decanoyl chain (10-carbon acyl group) likely enhances lipophilicity, making it suitable for applications requiring solubility in nonpolar matrices, such as polymer additives or pharmaceutical formulations.

Properties

Molecular Formula

C22H35NO3

Molecular Weight

361.5 g/mol

IUPAC Name

pentyl 4-(decanoylamino)benzoate

InChI

InChI=1S/C22H35NO3/c1-3-5-7-8-9-10-11-13-21(24)23-20-16-14-19(15-17-20)22(25)26-18-12-6-4-2/h14-17H,3-13,18H2,1-2H3,(H,23,24)

InChI Key

KDDJWZSWZNKGEL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)OCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pentyl 4-(decanoylamino)benzoate typically involves the esterification of 4-(decanoylamino)benzoic acid with pentanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Pentyl 4-(decanoylamino)benzoate can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions can convert the ester group into an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the ester group is replaced by other nucleophiles. Common reagents for these reactions include alkyl halides and amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, amines, polar aprotic solvents.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Alkylated or aminated derivatives.

Scientific Research Applications

Pentyl 4-(decanoylamino)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for designing new compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is also used in the development of drug delivery systems.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases. Its ability to interact with biological membranes makes it a candidate for targeted drug delivery.

    Industry: this compound is used in the formulation of cosmetics and personal care products due to its emollient properties. It is also used as a plasticizer in the production of polymers.

Mechanism of Action

The mechanism of action of Pentyl 4-(decanoylamino)benzoate involves its interaction with biological membranes. The compound can insert itself into the lipid bilayer, altering membrane fluidity and permeability. This can affect the function of membrane-bound proteins and enzymes, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can modulate signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications
Pentyl 4-(decanoylamino)benzoate Decanoylamino (-NHCOC₉H₁₉) C₂₂H₃₅NO₃* ~377.5* High lipophilicity; potential use in hydrophobic matrices
Pentyl 4-(dimethylamino)benzoate Dimethylamino (-N(CH₃)₂) C₁₄H₂₁NO₂ 235.3 Enhanced reactivity in polymerization; used in resin cements
Pentyl 4-nitrobenzoate Nitro (-NO₂) C₁₂H₁₅NO₄ 237.3 Electron-withdrawing group; reduced reactivity compared to amino derivatives
Pentyl 4-(2-furoylamino)benzoate 2-Furoylamino (-NHCOC₄H₃O) C₁₇H₁₉NO₄ 301.3 Heterocyclic substituent; potential bioactivity
Ethyl 4-(dimethylamino)benzoate Dimethylamino (-N(CH₃)₂) C₁₁H₁₅NO₂ 193.2 Higher degree of conversion in resins vs. methacrylate analogs

*Calculated based on structural similarity.

Key Findings:

Reactivity: Amino-substituted benzoates (e.g., dimethylamino or decanoylamino) exhibit higher reactivity in polymerization reactions compared to nitro-substituted analogs. For example, ethyl 4-(dimethylamino)benzoate demonstrated a 20% higher degree of conversion in resin cements than 2-(dimethylamino)ethyl methacrylate . This trend likely extends to pentyl derivatives due to the electron-donating nature of amino groups.

In contrast, shorter-chain substituents (e.g., dimethylamino) enhance solubility in polar solvents.

Biological Activity: Furoylamino-substituted benzoates (e.g., pentyl 4-(2-furoylamino)benzoate) may exhibit bioactivity due to the heterocyclic furoyl group, which is absent in the target compound .

Ester Chain Length Effects

Alkyl benzoates with varying chain lengths (e.g., ethyl, butyl, pentyl) show distinct trends:

  • Shorter chains (e.g., ethyl): Lower molecular weight, higher volatility, and faster reaction kinetics in polymer systems .
  • Longer chains (e.g., pentyl): Increased steric hindrance and thermal stability, as seen in amyl benzoate (C₁₂H₁₄O₂), which is used in fragrances and preservatives . The pentyl group in the target compound likely balances processability and stability in industrial applications.

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